molecular formula C28H41ClN2O4 B1583171 Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride CAS No. 51444-52-1

Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride

Cat. No.: B1583171
CAS No.: 51444-52-1
M. Wt: 505.1 g/mol
InChI Key: DOABTEMOZNFDOP-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride is a useful research compound. Its molecular formula is C28H41ClN2O4 and its molecular weight is 505.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties of New N-Acyl Derivatives of Anthranilic Acid

This study discusses the synthesis of N-acyl derivatives of anthranil (o-aminobenzoic acid), including 2-(4-octylbenzamido)benzoic acid and others, highlighting their synthesis methods and properties. The synthesized compounds showed enhanced effectiveness against Candida albicans compared to anthranilic acid, indicating potential antimicrobial applications. The study provides a foundation for the development of new compounds with improved bioactivity (O. Slobodianiuk et al., 2019).

Inductive Effect-Assisted Chain-Growth Polycondensation

Research on the polycondensation of m-(octylamino)benzoic acid esters aimed to synthesize well-defined condensation polymers. The study demonstrates advancements in polymer synthesis techniques, particularly for meta-substituted aromatic polyamides, showcasing potential in materials science for creating polymers with specific properties (Ryuji Sugi et al., 2005).

Frustrated Smectic Phases in Swallow-Tailed Compounds

An investigation into the liquid crystalline behavior of benzoic acid derivatives with perfluorinated chains reveals insights into the steric interaction and repulsion caused by chemically incompatible segments. This research could inform the development of new materials with unique phase behaviors and applications in liquid crystal displays and other technologies (D. Lose et al., 1998).

Benzoic Acid and Its Derivatives in Foods and Additives

This review discusses the presence, use, and controversy surrounding benzoic acid and its derivatives in foods, highlighting their roles as preservatives and flavoring agents. While focusing on food science, the insights provided could also have implications for research into the environmental distribution and human exposure to these compounds (A. D. del Olmo et al., 2017).

Prodrugs as Drug Delivery Systems

The study on the hydrolysis of esters of benzoic acid in designing prodrug esters for carboxylic acid agents offers insights into the chemical and enzymatic stability of esters, crucial for developing effective drug delivery systems. This research aids in understanding how structural modifications can influence the bioavailability and therapeutic efficacy of drugs (N. M. Nielsen et al., 1987).

Properties

IUPAC Name

diethyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2O4.ClH/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3;/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOABTEMOZNFDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[NH+](CC)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51444-52-1
Record name Benzoic acid, 4-(2-(octyloxy)benzamido)-, 2-(diethylamino)ethyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051444521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.